1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Overview
Description
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known as OTNE, is a synthetic organic compound with the molecular formula C16H26O. It is widely used in the fragrance industry due to its woody, amber-like scent. This compound is a key ingredient in many perfumes and scented products, providing a long-lasting and pleasant aroma.
Mechanism of Action
Target of Action
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known as OTNE, is primarily used as a synthetic fragrance . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell .
Mode of Action
OTNE interacts with its targets by binding to the olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody, ambergris-like scent
Biochemical Pathways
Upon binding to the olfactory receptors, OTNE initiates a cascade of biochemical reactions. This includes the activation of G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP levels. This triggers a series of downstream effects, ultimately resulting in the opening of ion channels and the generation of an electrical signal that is transmitted to the brain .
Pharmacokinetics
The pharmacokinetics of OTNE, like other fragrance compounds, is primarily determined by its absorption, distribution, metabolism, and excretion (ADME) properties. OTNE is typically applied topically (e.g., in perfumes or cosmetics) and is absorbed through the skin. It is then distributed throughout the body, metabolized primarily in the liver, and excreted in the urine
Result of Action
The primary result of OTNE’s action is the perception of its characteristic scent. This can contribute to the overall sensory experience of a perfume or cosmetic product, enhancing its appeal to consumers . On a molecular level, OTNE’s interaction with olfactory receptors triggers a complex biochemical response, as described above.
Action Environment
The action of OTNE can be influenced by various environmental factors. For example, the pH and temperature of the skin can affect the absorption and efficacy of OTNE. Additionally, the presence of other fragrance compounds can influence the perception of OTNE’s scent due to the complex nature of olfactory perception . The stability of OTNE can also be affected by exposure to light and heat, which can lead to degradation of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone can be synthesized through several methods. One common route involves the alkylation of tetramethyloctahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, with subsequent purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a model compound in studies of synthetic organic reactions and mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with olfactory receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes, deodorants, and other scented products.
Comparison with Similar Compounds
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-one: Similar structure but with a different side chain.
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)butan-2-one: Another analog with a longer side chain.
Uniqueness: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is unique due to its specific structural configuration, which imparts its distinct olfactory properties. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry.
This compound’s versatility and effectiveness in various applications highlight its importance in both scientific research and industrial use.
Properties
IUPAC Name |
1-(2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUGZKDGWGKCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031290 | |
Record name | Isocyclemone E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid | |
Record name | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54464-57-2 | |
Record name | Iso-E Super | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54464-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocyclemone E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054464572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isocyclemone E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCYCLEMONE E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GD7ODM28Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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